Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate
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Overview
Description
Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate typically involves the esterification of 4-bromo-2-fluoro-6-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Conversion to 4-bromo-2-fluoro-6-hydroxybenzaldehyde or 4-bromo-2-fluoro-6-hydroxybenzoic acid.
Reduction Products: Conversion to ethyl 4-bromo-2-fluoro-6-methoxybenzoate
Scientific Research Applications
Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-fluoro-6-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Bromo-2-fluoro-6-hydroxybenzoic acid: The carboxylic acid form of the compound.
Ethyl 4-bromo-2-fluorobenzoate: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the combination of bromine, fluorine, and hydroxyl functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
ethyl 4-bromo-2-fluoro-6-hydroxybenzoate |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,12H,2H2,1H3 |
InChI Key |
XJAMHBHDOMTOPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)Br)O |
Origin of Product |
United States |
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